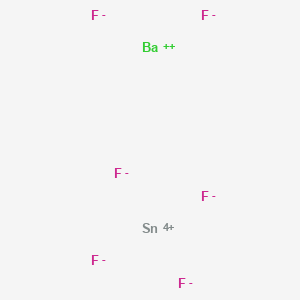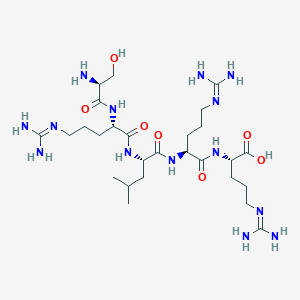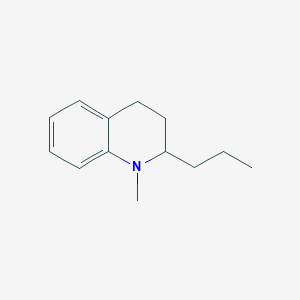
Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a nitrogen-containing compound with a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives. For instance, the hydrogenation of quinoline N-oxide using a palladium on carbon (Pd/C) catalyst under mild conditions can yield the desired tetrahydroquinoline compound . Another method involves the Friedländer condensation, where an o-aminocarbonyl compound reacts with a carbonyl compound containing an active α-methylene group in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic hydrogenation processes. These methods typically use metal catalysts such as palladium, platinum, or nickel under controlled temperature and pressure conditions to achieve high yields and purity . The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinoline compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like Pd/C or Pt/C under hydrogen gas (H₂) atmosphere.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Quinoline derivatives have shown potential as anticancer, antimalarial, and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives can inhibit the activity of enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents . Additionally, these compounds can disrupt microbial cell membranes, making them effective antimicrobial agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the tetrahydro and alkyl substituents.
1,2,3,4-Tetrahydroquinoline: A reduced form of quinoline without the methyl and propyl groups.
2-Methylquinoline: A methyl-substituted derivative of quinoline.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydro ring and alkyl groups enhances its stability and reactivity compared to other quinoline derivatives .
Propriétés
Numéro CAS |
375395-22-5 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
1-methyl-2-propyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C13H19N/c1-3-6-12-10-9-11-7-4-5-8-13(11)14(12)2/h4-5,7-8,12H,3,6,9-10H2,1-2H3 |
Clé InChI |
LRJFENJNBIDXQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC2=CC=CC=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
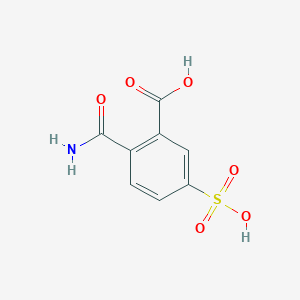
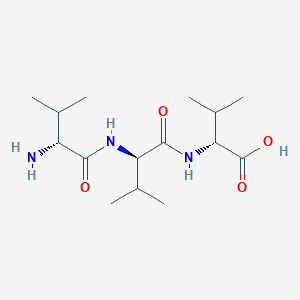
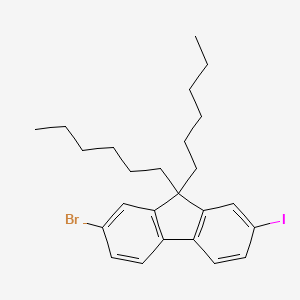
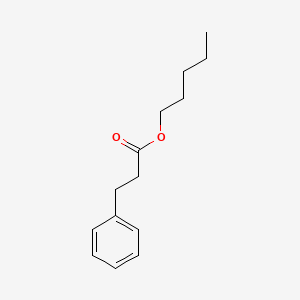
![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)

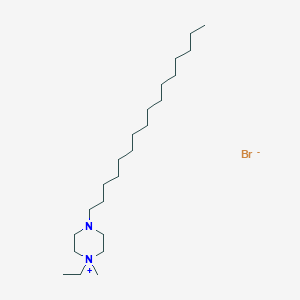
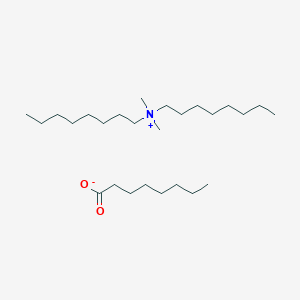
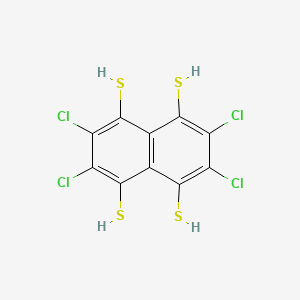
![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)
